

# "1-(2-Bromoethyl)pyrrolidin-2-one" CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-(2-Bromoethyl)pyrrolidin-2-one

Cat. No.: B187686

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## Technical Guide: 1-(2-Bromoethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2-Bromoethyl)pyrrolidin-2-one**, a valuable building block in synthetic and medicinal chemistry. This document details its chemical properties, outlines experimental protocols for its synthesis and application in nucleophilic substitution reactions, and discusses the broader biological significance of the pyrrolidin-2-one scaffold.

## Core Compound Data

CAS Number: 117018-99-2

Molecular Formula: C<sub>6</sub>H<sub>10</sub>BrNO

Molecular Weight: 192.05 g/mol

Property	Value
CAS Number	117018-99-2
Molecular Formula	C <sub>6</sub> H <sub>10</sub> BrNO
Molecular Weight	192.05 g/mol
Appearance	Solid
Storage Temperature	2-8°C, under an inert atmosphere

## Introduction

**1-(2-Bromoethyl)pyrrolidin-2-one** belongs to the class of  $\gamma$ -lactams, a structural motif frequently found in biologically active compounds. The presence of a reactive bromoethyl group attached to the nitrogen atom of the pyrrolidin-2-one ring makes it a versatile electrophile for the introduction of the N-ethylpyrrolidin-2-one moiety into various molecular scaffolds. This guide will explore its synthetic pathway and its utility as an alkylating agent, particularly in the context of drug discovery and development where the pyrrolidin-2-one core is a recognized pharmacophore.<sup>[1][2]</sup>

## Experimental Protocols

### Synthesis of 1-(2-Bromoethyl)pyrrolidin-2-one

A plausible and common method for the synthesis of **1-(2-bromoethyl)pyrrolidin-2-one** involves the bromination of its corresponding alcohol precursor, 1-(2-hydroxyethyl)pyrrolidin-2-one. The following is a detailed, hypothetical experimental protocol based on established chemical transformations for converting primary alcohols to alkyl bromides.

Reaction: Conversion of 1-(2-hydroxyethyl)pyrrolidin-2-one to **1-(2-bromoethyl)pyrrolidin-2-one**.

Reagents and Materials:

- 1-(2-hydroxyethyl)pyrrolidin-2-one
- Phosphorus tribromide (PBr<sub>3</sub>)

- Anhydrous diethyl ether ( $\text{Et}_2\text{O}$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

- In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(2-hydroxyethyl)pyrrolidin-2-one (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to  $0^\circ\text{C}$  using an ice bath.
- Slowly add phosphorus tribromide ( $\text{PBr}_3$ ) (0.33 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at  $0^\circ\text{C}$  during the addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture back to  $0^\circ\text{C}$  and cautiously quench by the slow addition of water.

- Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **1-(2-bromoethyl)pyrrolidin-2-one**.

## Alkylation of a Primary Amine with **1-(2-Bromoethyl)pyrrolidin-2-one**

The bromoethyl group of the title compound is susceptible to nucleophilic attack, making it an effective alkylating agent for primary and secondary amines. This reaction is a valuable method for synthesizing N-substituted pyrrolidin-2-one derivatives. Below is a detailed experimental protocol for the alkylation of a generic primary amine.

Reaction: N-alkylation of a primary amine.

Reagents and Materials:

- **1-(2-bromoethyl)pyrrolidin-2-one**
- Primary amine (e.g., benzylamine)
- Potassium carbonate ( $K_2CO_3$ ) or another suitable non-nucleophilic base
- Acetonitrile ( $CH_3CN$ ) or Dimethylformamide (DMF)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Heating mantle

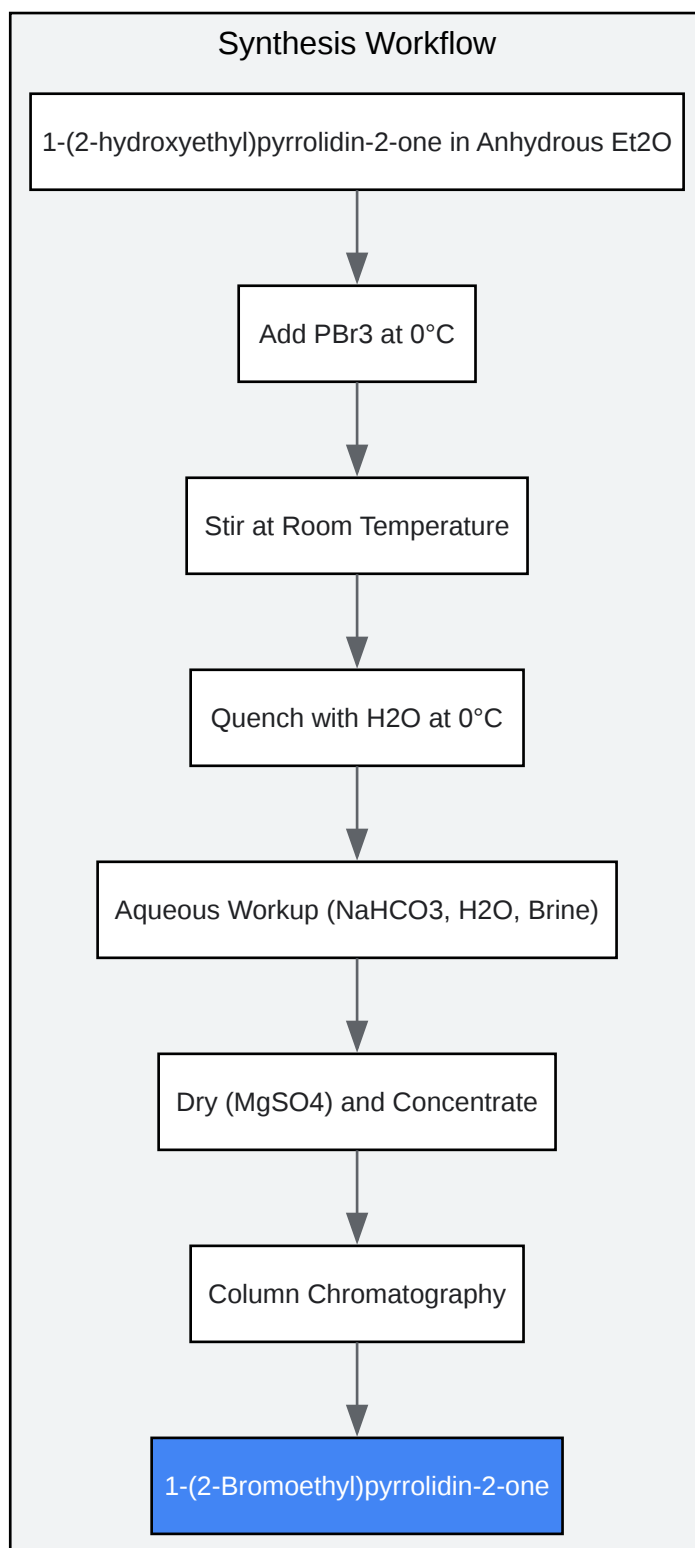
- Standard laboratory glassware

#### Procedure:

- To a round-bottom flask containing a magnetic stir bar, add the primary amine (1 equivalent), potassium carbonate (2-3 equivalents), and the solvent (acetonitrile or DMF).
- Stir the suspension at room temperature for 15-30 minutes.
- Add **1-(2-bromoethyl)pyrrolidin-2-one** (1-1.2 equivalents) to the mixture.
- Attach a reflux condenser and heat the reaction mixture to an appropriate temperature (e.g., 80°C for acetonitrile) and stir for 12-48 hours. Monitor the reaction progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
- Remove the solvent from the filtrate under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Purify the product by column chromatography on silica gel.

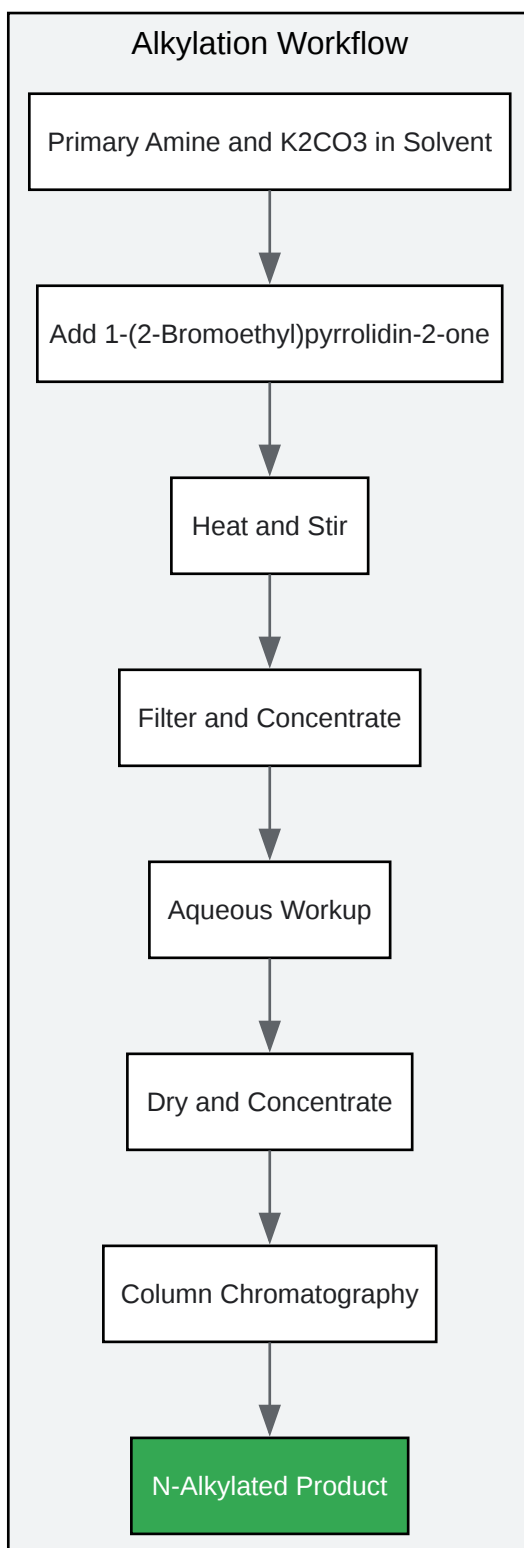
## Visualized Workflows and Mechanisms

To further elucidate the experimental processes and underlying chemical transformations, the following diagrams are provided.



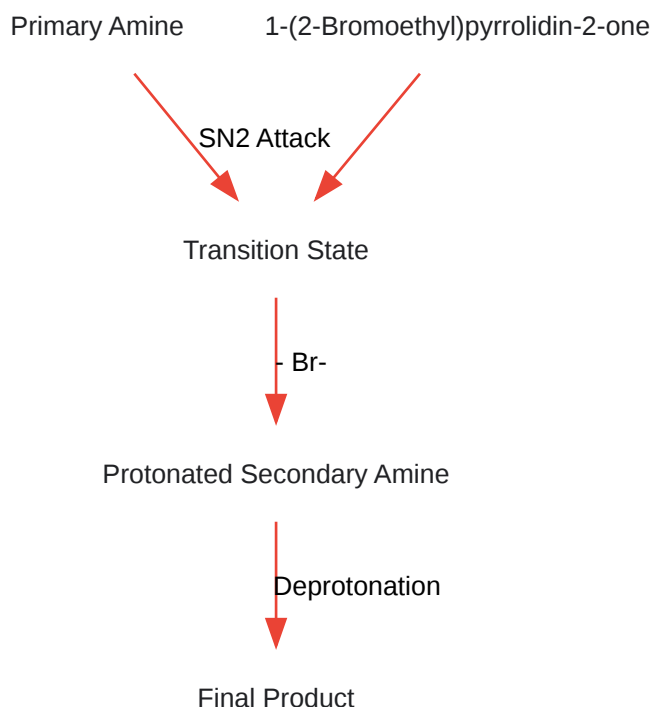
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Caption: Workflow for the synthesis of **1-(2-Bromoethyl)pyrrolidin-2-one**.



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Caption: General workflow for the alkylation of a primary amine.



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Caption: Simplified SN2 mechanism for amine alkylation.

## Biological and Medicinal Chemistry Context

The pyrrolidin-2-one ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[3] Derivatives of this core structure have demonstrated diverse pharmacological activities, including anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory properties.[2] The incorporation of the 1-(2-ethyl)pyrrolidin-2-one moiety can influence a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for drug development. While specific signaling pathways for **1-(2-bromoethyl)pyrrolidin-2-one** are not defined, its utility lies in the synthesis of novel compounds that can be screened for activity against various biological targets. The development of new synthetic routes to functionalized pyrrolidin-2-ones is an active area of research aimed at expanding the chemical space for drug discovery.[4][5]

## Conclusion



**1-(2-Bromoethyl)pyrrolidin-2-one** is a key synthetic intermediate for the introduction of the N-ethylpyrrolidin-2-one group. The experimental protocols provided in this guide, based on established chemical principles, offer a framework for its synthesis and subsequent use in alkylation reactions. The versatility of this reagent, coupled with the biological importance of the pyrrolidin-2-one scaffold, underscores its potential in the development of new therapeutic agents. Researchers and drug development professionals can utilize this compound to generate libraries of novel molecules for biological screening and lead optimization.

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